molecular formula C7H9NOS B1439283 2-Isopropylthiazole-5-carbaldehyde CAS No. 207675-84-1

2-Isopropylthiazole-5-carbaldehyde

Cat. No.: B1439283
CAS No.: 207675-84-1
M. Wt: 155.22 g/mol
InChI Key: AQUYPRJMFNPTGE-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-5-carbaldehyde is an organic compound with the molecular formula C7H9NOS. It is a thiazole derivative, characterized by the presence of an isopropyl group at the 2-position and an aldehyde group at the 5-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylthiazole with a formylating agent to introduce the aldehyde group at the 5-position. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropylthiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

  • 2-Isopropylthiazole-4-carbaldehyde
  • Ethyl 2-isopropylthiazole-4-carboxylate
  • 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride

Comparison: 2-Isopropylthiazole-5-carbaldehyde is unique due to the position of the aldehyde group on the thiazole ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for specific applications .

Properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUYPRJMFNPTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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